molecular formula C8H19ClN2O2S B6694551 N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride

N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride

Cat. No.: B6694551
M. Wt: 242.77 g/mol
InChI Key: HFVJXMCEPQXDJM-UHFFFAOYSA-N
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Description

N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a methyl group, and a butene sulfonamide moiety

Properties

IUPAC Name

N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-4-5-6-13(11,12)10(3)8(2)7-9;/h4,8H,1,5-7,9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVJXMCEPQXDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)S(=O)(=O)CCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride typically involves multiple steps. One common method starts with the reaction of 1-aminopropan-2-yl with N-methylbut-3-ene-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide
  • N-methylbut-3-ene-1-sulfonamide

Uniqueness

N-(1-aminopropan-2-yl)-N-methylbut-3-ene-1-sulfonamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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